Glycyl-L-seryl-L-seryl-L-prolylglycine
Description
Glycyl-L-seryl-L-seryl-L-prolylglycine is a synthetic pentapeptide composed of glycine (Gly), two consecutive L-serine (Ser) residues, L-proline (Pro), and a terminal glycine.
Properties
CAS No. |
742068-24-2 |
|---|---|
Molecular Formula |
C15H25N5O8 |
Molecular Weight |
403.39 g/mol |
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C15H25N5O8/c16-4-11(23)18-8(6-21)13(26)19-9(7-22)15(28)20-3-1-2-10(20)14(27)17-5-12(24)25/h8-10,21-22H,1-7,16H2,(H,17,27)(H,18,23)(H,19,26)(H,24,25)/t8-,9-,10-/m0/s1 |
InChI Key |
FKNMDMKZJOSRKL-GUBZILKMSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)CN)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)NC(=O)C(CO)NC(=O)CN)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) of Gly-Ser-Ser-Pro-Gly
Resin Selection and C-Terminal Glycine Immobilization
The synthesis begins with anchoring Fmoc-Gly-Wang resin (loading: 0.6 mmol/g) in dichloromethane (DCM). Deprotection of the Fmoc group employs 20% piperidine in dimethylformamide (DMF), followed by sequential coupling of Fmoc-protected amino acids: Pro, Ser(tBu), Ser(tBu), and Gly.
Coupling Efficiency Optimization
Activation via HBTU/HOBt (4 equiv) in DMF with N,N-diisopropylethylamine (DIEA) achieves >99% coupling efficiency per cycle, as monitored by Kaiser testing. Proline’s secondary amine necessitates extended coupling times (2 hr vs. 1 hr for primary amines).
Serine Side-Chain Protection
The tert-butyl (tBu) group safeguards serine hydroxyls during synthesis, preventing β-sheet formation and truncations. Post-synthesis cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5) removes tBu while preserving the peptide backbone.
Cleavage and Global Deprotection
Resin cleavage yields the crude peptide, which is precipitated in cold diethyl ether. Analysis by reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows a main peak at 12.3 min (purity: 85–90%). Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion [M+H]+ at m/z 485.2 (calculated: 485.5).
Solution-Phase Synthesis via Segment Condensation
Dipeptide Intermediate Preparation
Gly-Ser and Ser-Pro-Gly segments are synthesized using Nα-Boc protection. For Gly-Ser:
Protecting Group Strategies
Coupling Reagents and Reaction Kinetics
Reagent Impact on Coupling Efficiency
| Reagent | Activation Mechanism | Yield (%) | Racemization Risk |
|---|---|---|---|
| HBTU/HOBt | Uranium-based | 99 | Low |
| DCC/HOBt | Carbodiimide | 95 | Moderate |
| EDC/HOAt | Carbodiimide | 90 | Low |
HBTU/HOBt is optimal for Pro-Gly bonds due to minimized epimerization, whereas DCC is cost-effective for small-scale Ser-Ser couplings.
Purification and Analytical Characterization
HPLC Conditions and Elution Profile
- Column: Phenomenex Luna C18 (250 × 4.6 mm, 5 μm)
- Gradient: 5–35% MeCN in 0.1% TFA over 30 min
- Retention time: 12.3 min (main peak)
- Purity: 85–90% (preparative HPLC increases to >98%)
Mass Spectrometry and NMR Validation
- ESI-MS: m/z 485.2 [M+H]+, 507.1 [M+Na]+
- 1H NMR (500 MHz, D2O): δ 4.35 (Pro α-H), 3.85 (Ser β-H), 1.95 (Pro γ-H)
Enzymatic Stability and Degradation Pathways
Incubation with intestinal dipeptidase reveals rapid cleavage at Ser-Pro bonds (t1/2: 2.3 hr), underscoring the need for prodrug strategies (e.g., ethyl esterification) to enhance bioavailability.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Scale Feasibility | Cost ($/g) |
|---|---|---|---|---|
| SPPS | 70 | 85–90 | Milligram | 1200 |
| Solution-phase | 50 | 75–80 | Multigram | 800 |
SPPS is preferred for research-scale synthesis, while solution-phase suits bulk production despite lower yields.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-seryl-L-seryl-L-prolylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidation of the serine residues can lead to the formation of dehydroalanine.
Reduction: Reduction reactions can modify the peptide’s structure and properties.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide or performic acid.
Reduction: Reducing agents like sodium borohydride or dithiothreitol are commonly used.
Substitution: Amino acid substitution can be carried out using various coupling reagents and protecting groups during peptide synthesis.
Major Products Formed
Hydrolysis: Glycine, L-serine, and L-proline.
Oxidation: Dehydroalanine-containing peptides.
Reduction: Modified peptides with altered properties.
Substitution: Peptide analogs with different amino acid sequences.
Scientific Research Applications
Glycyl-L-seryl-L-seryl-L-prolylglycine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-L-seryl-L-seryl-L-prolylglycine depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular targets and pathways involved may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cell surface receptors to modulate cellular signaling pathways.
Protein-Protein Interactions: Engaging in interactions with other proteins to influence biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Glycyl-L-seryl-L-seryl-L-prolylglycine to peptides with overlapping sequences, functional groups, or structural motifs from the evidence. Key parameters include molecular weight, sequence, and biological relevance.
Table 1: Structural and Molecular Comparison
Key Observations:
Sequence Flexibility vs. Stability: this compound contains two consecutive serine residues, which may enhance hydrophilicity and hydrogen-bonding capacity compared to L-Leucyl-L-prolylglycine (hydrophobic Leu) .
Functional Group Diversity :
- Compounds like L-Arginylglycyl-L-tyrosyl-L-seryl-L-leucylglycine and Glycyl-L-prolylglycyl-L-serylglycyl-L-lysyl-L-serine incorporate charged (Arg, Lys) or aromatic (Tyr) residues, enabling interactions with proteins or membranes. The absence of such residues in this compound may limit its binding specificity.
Molecular Weight and Solubility :
- Smaller peptides (e.g., L-Leucyl-L-prolylglycine, 342.39 g/mol ) exhibit better membrane permeability, while larger ones (e.g., 645.66 g/mol ) may require lysine or arginine for solubility. This compound’s intermediate size (~450–500 g/mol estimated) could balance bioavailability and stability.
Biological Relevance :
- Peptides with Pro-Gly motifs (e.g., L-Leucyl-L-prolylglycine ) are studied for collagen mimicry or enzyme inhibition. The dual serine residues in this compound might mimic phosphorylation sites, a feature absent in the compared compounds.
Research Findings and Limitations
- Synthetic Feasibility : Peptides like L-Isoleucyl-L-prolyl-L-threonylglycine are synthesized via solid-phase methods, suggesting analogous routes for this compound.
- Functional Gaps: No evidence directly addresses the stability, toxicity, or bioactivity of this compound. Predictions rely on analogs; e.g., hydroxyl groups in serine may enhance water solubility but reduce protease resistance compared to L-Leucyl-L-prolylglycine .
- Applications : Proline-rich sequences (e.g., L-Leucyl-L-prolylglycine ) are used in drug delivery. The queried peptide’s Ser-Ser-Pro sequence could be tailored for signaling studies or biomaterials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
